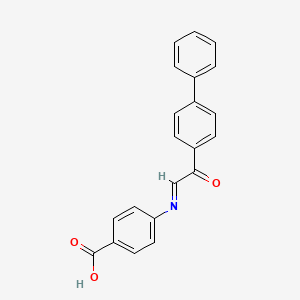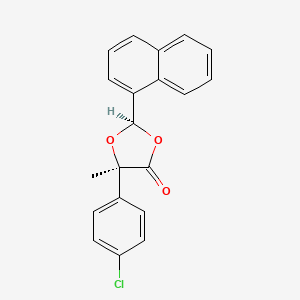
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a complex organic compound that features a dioxolane ring substituted with a chlorophenyl group, a methyl group, and a naphthyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with a carbonyl compound under acidic conditions.
Substitution Reactions: Introduction of the chlorophenyl, methyl, and naphthyl groups can be carried out through various substitution reactions, often using reagents such as chlorinating agents, alkylating agents, and naphthyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl and naphthyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the production of advanced materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
類似化合物との比較
Similar Compounds
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(phenyl)-1,3-dioxolan-4-one: Similar structure but with a phenyl group instead of a naphthyl group.
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-2-yl)-1,3-dioxolan-4-one: Similar structure but with the naphthyl group in a different position.
Uniqueness
The unique combination of substituents in (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one may confer specific chemical properties and biological activities that distinguish it from similar compounds. This could include differences in reactivity, stability, and interactions with biological targets.
特性
CAS番号 |
887304-92-9 |
|---|---|
分子式 |
C20H15ClO3 |
分子量 |
338.8 g/mol |
IUPAC名 |
(2R,5R)-5-(4-chlorophenyl)-5-methyl-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C20H15ClO3/c1-20(14-9-11-15(21)12-10-14)19(22)23-18(24-20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3/t18-,20+/m0/s1 |
InChIキー |
XUYDCLDIIMVFPI-AZUAARDMSA-N |
異性体SMILES |
C[C@]1(C(=O)O[C@@H](O1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1(C(=O)OC(O1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone](/img/structure/B14177359.png)
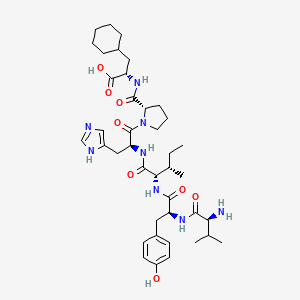
![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)

![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
![(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14177421.png)
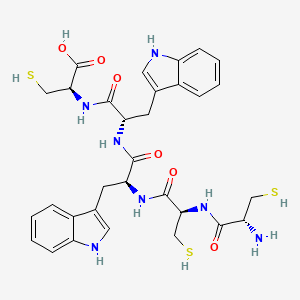
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
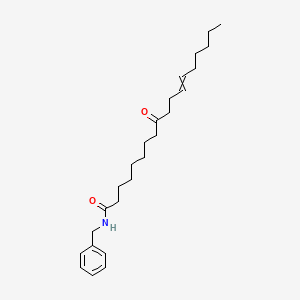
![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
